molecular formula C8H9NO B7787208 N-Methylphenylnitrone CAS No. 7372-59-0

N-Methylphenylnitrone

Cat. No.: B7787208
CAS No.: 7372-59-0
M. Wt: 135.16 g/mol
InChI Key: AKVBBQCAQAJLKM-CLFYSBASSA-N
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Description

N-Methylphenylnitrone is an organic compound that belongs to the nitrone family. Nitrones are characterized by the presence of a nitrogen-oxygen double bond (N=O) adjacent to a carbon-nitrogen double bond (C=N). This compound is particularly notable for its applications in organic synthesis, especially in cycloaddition reactions, which are crucial for constructing complex molecular architectures.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylphenylnitrone can be synthesized through various methods, one of the most common being the oxidation of N-methylphenylhydroxylamine. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation processes similar to those used in laboratory synthesis. The choice of oxidizing agent and reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-Methylphenylnitrone is known to undergo several types of chemical reactions, including:

    Cycloaddition Reactions: Particularly [3+2] cycloaddition reactions with alkenes and alkynes to form isoxazolidines and isoxazolines.

    Reduction Reactions: Reduction of this compound can lead to the formation of N-methylphenylhydroxylamine.

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the nitrone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Cycloaddition Reactions: Typically involve alkenes or alkynes as reactants, often catalyzed by transition metal complexes such as chromium tricarbonyl.

    Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reactions: Various nucleophiles such as amines, thiols, and alcohols can be used under appropriate conditions.

Major Products

    Isoxazolidines and Isoxazolines: Formed from cycloaddition reactions.

    N-Methylphenylhydroxylamine: Formed from reduction reactions.

    Substituted Nitrones: Formed from nucleophilic substitution reactions.

Scientific Research Applications

N-Methylphenylnitrone has a wide range of applications in scientific research:

    Chemistry: Used as a key intermediate in the synthesis of complex organic molecules, particularly in the formation of heterocycles.

    Biology: Employed in studies involving radical trapping and spin trapping, which are crucial for understanding oxidative stress and related biological processes.

    Medicine: Investigated for its potential therapeutic applications, including its role as a neuroprotective agent and its ability to scavenge free radicals.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methylphenylnitrone primarily involves its ability to participate in cycloaddition reactions. The nitrone group acts as a dipole, reacting with dipolarophiles such as alkenes and alkynes to form cyclic adducts. This reactivity is facilitated by the electron-rich nature of the nitrone group, which allows it to interact with electron-deficient species.

Comparison with Similar Compounds

Similar Compounds

    Phenyl-N-tert-butylnitrone (PBN): Known for its radical trapping ability and used in similar applications as N-Methylphenylnitrone.

    N-Methyl-C-4-methylphenylnitrone: Another nitrone compound with similar reactivity but different steric and electronic properties.

Uniqueness

This compound is unique due to its specific electronic and steric properties, which make it particularly effective in certain cycloaddition reactions. Its ability to form stable adducts with a variety of dipolarophiles sets it apart from other nitrones, making it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

N-methyl-1-phenylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-9(10)7-8-5-3-2-4-6-8/h2-7H,1H3/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVBBQCAQAJLKM-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CC1=CC=CC=C1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C/C1=CC=CC=C1)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3376-23-6, 7372-59-0
Record name N-Methylphenylnitrone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255268
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-methyl-alpha-phenylnitrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methylphenylnitrone
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N-Methylphenylnitrone
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N-Methylphenylnitrone

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